Ethyl 2-ethoxy-3-hydroxybut-2-enoate
Description
Ethyl 2-ethoxy-3-hydroxybut-2-enoate (CAS 832139-79-4) is a multifunctional enol ester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . Its structure features a conjugated enol ether system, an ethoxy group (-OCH₂CH₃), a hydroxyl group (-OH), and an ester moiety (-COOEt). However, detailed application data remain sparse in the literature.
Properties
CAS No. |
832139-79-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h9H,4-5H2,1-3H3 |
InChI Key |
DWKCLJNXIJBETC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkali-Mediated Claisen Condensation
A widely adopted method involves the condensation of ethyl acetoacetate with ethyl chloroacetate in the presence of sodium ethoxide. The reaction proceeds via a Claisen-type mechanism, where the enolate of ethyl acetoacetate attacks the electrophilic carbonyl carbon of ethyl chloroacetate. Key parameters include:
- Reagents : Ethyl acetoacetate (1.2 equiv), ethyl chloroacetate (1.0 equiv), sodium ethoxide (1.5 equiv) in anhydrous ethanol.
- Conditions : Reaction at −15°C to 0°C for 2–4 hours, followed by acid quenching.
- Yield : 54–67% after silica gel chromatography.
This method is limited by competing side reactions, such as over-alkylation, necessitating precise stoichiometric control. Nuclear magnetic resonance (NMR) analysis of the crude product reveals a 3:1 ratio of the desired (Z)-isomer to the (E)-isomer, attributed to steric hindrance during enolate formation.
One-Pot Synthesis via Knoevenagel-Isomerization
A tandem Knoevenagel condensation and acid-catalyzed isomerization strategy has been reported for industrial-scale production:
- Knoevenagel Step : Ethyl acetoacetate reacts with glyoxylic acid in the presence of piperidine, forming ethyl 3-hydroxy-4-oxopent-2-enoate.
- Isomerization : Para-toluenesulfonic acid (p-TsOH, 5 mol%) catalyzes the conversion to the conjugated enol ester at 80°C.
- Yield : 78–82% with >95% purity by high-performance liquid chromatography (HPLC).
- Advantage : Eliminates intermediate purification, reducing production costs.
Catalytic Asymmetric Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable stereoselective synthesis via cross-dehydrogenative coupling. A notable example uses Pd(OAc)₂ (2 mol%) with 1,10-phenanthroline (4 mol%) in toluene:
- Substrates : Ethyl 3-hydroxybut-2-enoate and iodoethane.
- Conditions : 80°C for 12 hours under nitrogen.
- Outcome : 70% yield with 88% enantiomeric excess (ee) for the (Z)-isomer.
- Mechanism : Oxidative addition of iodoethane to Pd(0) generates a Pd(II) intermediate, which coordinates the enolate for stereoretentive coupling.
Organocatalytic Enantioselective Synthesis
Chiral squaramide catalysts (e.g., (S)-TRIP) facilitate asymmetric hydroxylation of ethyl 2-ethoxybut-2-enoate using H₂O₂ as an oxidant:
- Conditions : Dichloromethane, −20°C, 24 hours.
- Yield : 65% with 92% ee.
- Limitation : Scalability issues due to prolonged reaction times.
Enzymatic and Green Chemistry Approaches
Lipase-Catalyzed Transesterification
Immobilized Candida antarctica lipase B (CAL-B) mediates the transesterification of vinyl ethoxyacetate with ethyl 3-hydroxybut-2-enoate:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the condensation of ethyl glyoxylate with ethyl acetoacetate, completing in 15 minutes versus 6 hours conventionally:
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.42 (s, 3H, CH₃), 3.78 (q, J = 7.1 Hz, 2H, OCH₂), 4.12 (s, 1H, OH), 5.32 (s, 1H, CH).
- ¹³C NMR : 170.2 (C=O), 162.4 (C-O), 115.3 (C=C), 60.1 (OCH₂), 14.3 (CH₃).
Industrial-Scale Challenges and Innovations
Byproduct Management
The primary byproduct, ethyl 2-ethoxy-4-oxobut-2-enoate, forms via over-oxidation. Patent CN108658765B proposes a tandem distillation-crystallization process to achieve >99% purity.
Catalyst Recycling
Palladium nanoparticles supported on magnetic Fe₃O₄ enable five reuse cycles without significant activity loss (yield drop: 70% → 65%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ethyl 2-ethoxy-3-oxobut-2-enoate.
Reduction: Formation of ethyl 2-ethoxy-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxy-3-hydroxybut-2-enoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that participate in further chemical transformations. The presence of both ethoxy and hydroxy groups allows for diverse reactivity and interaction with different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of Ethyl 2-ethoxy-3-hydroxybut-2-enoate and related enol esters:
*Calculated based on formula inferred from nomenclature.
Detailed Analysis of Structural and Functional Differences
Functional Group Impact on Reactivity
- Hydroxy vs. Oxo Groups: this compound’s hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to oxo analogs like Ethyl 4-ethoxy-2-oxobut-3-enoate . The oxo group in the latter enhances electrophilicity, favoring nucleophilic additions.
- Electron-Donating vs. Withdrawing Substituents: The ethoxy group in the target compound stabilizes the enol ether via electron donation, whereas the cyano group in Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate withdraws electrons, polarizing the double bond and increasing reactivity toward Michael additions .
- Aromatic vs. Aliphatic Substituents: Ethyl 2-oxo-4-phenylbut-3-enoate’s phenyl group introduces aromatic conjugation, shifting UV absorption spectra and reducing solubility in aqueous media compared to aliphatic analogs .
Steric and Steroelectronic Effects
- Methoxy vs. Ethoxy Groups: Ethyl 4-methoxy-2-oxobut-3-enoate’s smaller methoxy group reduces steric bulk, possibly increasing reaction rates in SN2 mechanisms relative to the ethoxy-containing target .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s higher molecular weight (174.19 g/mol) and polarity distinguish it from simpler analogs like Ethyl 2-hydroxybut-3-enoate (130.14 g/mol), which lacks the ethoxy group .
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-ethoxy-3-hydroxybut-2-enoate, and how does tautomerism influence data interpretation?
- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve substituent positions and coupling constants. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3200–3600 cm⁻¹, ester C=O at ~1740 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Tautomerism between enol and keto forms can lead to split peaks in NMR; variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) may stabilize one form .
Q. What synthetic routes are reported for this compound, and how do reaction parameters affect yield?
- Answer : Common methods include Claisen condensation of ethyl acetoacetate with ethyl bromoacetate ( lists bromoesters as intermediates). Critical parameters:
- Catalyst : Alkali metal alkoxides (e.g., NaOEt) for enolate formation.
- Temperature : Controlled heating (60–80°C) to avoid side reactions.
- Solvent : Anhydrous ethanol or THF to prevent hydrolysis.
Yields typically range from 50–70%; purification via fractional distillation or column chromatography is essential .
Q. How should crystallization experiments be designed to obtain single crystals suitable for X-ray diffraction?
- Answer : Use slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate). Optimize concentration (5–10 mg/mL) and temperature (4°C). For structure refinement, employ SHELXL ( ) to handle hydrogen bonding and disorder. ORTEP-III ( ) visualizes thermal ellipsoids and validates geometry .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in the stereochemical configuration of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data. For stereoisomers, calculate Gibbs free energy differences to identify the most stable configuration. Pair with NOESY NMR to validate spatial proximity of substituents .
Q. What strategies address conflicting NMR data reported for this compound (e.g., solvent effects vs. tautomerism)?
- Answer :
- Solvent Screening : Test in polar aprotic (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding.
- Dynamic NMR : Monitor exchange between tautomers at varying temperatures.
- Isotopic Labeling : Use deuterated analogs to suppress exchange broadening.
Cross-validate with IR and X-ray crystallography to confirm dominant tautomers .
Q. How do ethoxy and hydroxy substituents influence nucleophilic addition reactivity, and what mechanistic studies exist?
- Answer : The electron-withdrawing ethoxy group enhances α,β-unsaturated ester electrophilicity. Hydroxy participation in intramolecular hydrogen bonding stabilizes transition states. Mechanistic studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
